5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its complex structure, which includes multiple functional groups such as dichlorophenyl, fluoro-methoxybenzoyl, hydroxy, and pyridinylmethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may include:
Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the fluoro-methoxybenzoyl group: This can be done using acylation reactions.
Addition of the hydroxy group: This step may involve hydroxylation reactions.
Incorporation of the pyridinylmethyl group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the aromatic rings may introduce halogens or nitro groups.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceutical applications: Due to its complex structure, the compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material science: The compound’s unique chemical properties may make it useful in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: Similar compounds may include other pyrrolones with different substituents on the aromatic rings or variations in the functional groups.
Uniqueness
Structural uniqueness: The specific combination of functional groups in this compound may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
618074-47-8 |
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Molecular Formula |
C24H17Cl2FN2O4 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H17Cl2FN2O4/c1-33-19-5-3-15(11-18(19)27)22(30)20-21(14-2-4-16(25)17(26)10-14)29(24(32)23(20)31)12-13-6-8-28-9-7-13/h2-11,21,30H,12H2,1H3/b22-20+ |
InChI Key |
ZFVPQPAABLMIIG-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl)O)F |
Origin of Product |
United States |
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